1-Methoxy-N-methyl-7-nitroacridin-9-amine
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Overview
Description
1-Methoxy-N-methyl-7-nitroacridin-9-amine is a heterocyclic aromatic compound with the molecular formula C15H13N3O3 and a molecular weight of 283.28 g/mol . This compound belongs to the acridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Methoxy-N-methyl-7-nitroacridin-9-amine typically involves the nitration of acridine derivatives followed by methylation and methoxylation reactions. The specific synthetic routes and reaction conditions can vary, but a common method includes the following steps:
Nitration: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Methylation: The resulting nitroacridine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Methoxylation: Finally, the compound is methoxylated using sodium methoxide in methanol to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methoxy-N-methyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxy-N-methyl-7-nitroacridin-9-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex acridine derivatives and other heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its anticancer properties, this compound is investigated for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of 1-Methoxy-N-methyl-7-nitroacridin-9-amine involves its ability to intercalate into DNA, disrupting the replication and transcription processes. This intercalation leads to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division. The compound’s nitro group also contributes to its cytotoxic effects by generating reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
1-Methoxy-N-methyl-7-nitroacridin-9-amine is unique due to its specific substitution pattern on the acridine ring. Similar compounds include:
Amsacrine (m-AMSA): An acridine derivative used as an anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with potent anticancer activity, acting as a DNA intercalator and topoisomerase inhibitor.
Triazoloacridone (C-1305): A triazoloacridone derivative with anticancer properties, known for its ability to intercalate into DNA and inhibit topoisomerase enzymes.
These compounds share similar mechanisms of action but differ in their specific chemical structures and substitution patterns, which can influence their biological activities and therapeutic potential.
Properties
CAS No. |
61299-56-7 |
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Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
1-methoxy-N-methyl-7-nitroacridin-9-amine |
InChI |
InChI=1S/C15H13N3O3/c1-16-15-10-8-9(18(19)20)6-7-11(10)17-12-4-3-5-13(21-2)14(12)15/h3-8H,1-2H3,(H,16,17) |
InChI Key |
JDWOXJZRIVXADF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC3=C1C(=CC=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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